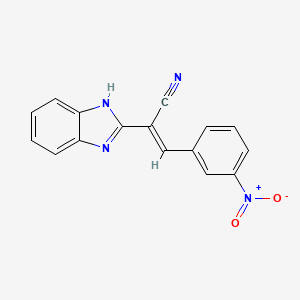![molecular formula C18H13F3N4O4S2 B11536738 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11536738.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide is a complex organic compound that combines a thiazole ring, a sulfonamide group, and a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide typically involves multiple steps. One common route includes the reaction of 2-ethoxybenzoyl chloride with sulfathiazole to form an intermediate, which is then reacted with trifluoroacetic anhydride to yield the final product . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Aplicaciones Científicas De Investigación
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide is unique due to the presence of the trifluoroacetyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H13F3N4O4S2 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C18H13F3N4O4S2/c19-18(20,21)16(27)24-13-3-1-11(2-4-13)15(26)23-12-5-7-14(8-6-12)31(28,29)25-17-22-9-10-30-17/h1-10H,(H,22,25)(H,23,26)(H,24,27) |
Clave InChI |
JCBQRUXXEGPPRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11536669.png)
![N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11536672.png)


![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11536688.png)
![3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)

![N'-[(E)-naphthalen-1-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11536703.png)
![Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11536704.png)
![N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B11536710.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11536713.png)
![4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11536720.png)
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-(tert-butyl)butanamide](/img/structure/B11536725.png)
![6'-Amino-5-bromo-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11536730.png)
